7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is an organic compound with the molecular formula and a CAS number of 908268-52-0. This compound features a boron-containing dioxaborolane moiety attached to an imidazo[1,2-a]pyridine core. It is primarily utilized as a building block in organic synthesis and has applications in medicinal chemistry and materials science.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine falls under the category of boron-containing heterocycles. Its classification is significant in both organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activity.
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the borylation of imidazo[1,2-a]pyridine derivatives. A common synthetic route includes:
The synthesis often requires careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields while minimizing by-products. Analytical techniques like NMR spectroscopy may be used to confirm the structure of the synthesized compound.
Key structural data include:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its ability to form reversible covalent bonds with nucleophiles such as diols. This property makes it valuable for molecular recognition and sensing applications. Additionally, the imidazo[1,2-a]pyridine core can interact with biological targets potentially modulating their activity through various biochemical pathways .
Key chemical properties include:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has diverse applications across various fields:
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 908268-52-0) relies heavily on Pd-catalyzed cross-coupling methodologies. The compound's boronate ester functionality enables its pivotal role as a synthetic intermediate in Suzuki-Miyaura reactions. Efficient incorporation of the pinacolborane group at the C7 position of the imidazo[1,2-a]pyridine scaffold typically employs Miyaura borylation, utilizing Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands in aprotic solvents like dioxane or DMF at elevated temperatures (80-100°C) [1] [7].
Critical to reaction success is the in situ reduction of Pd(II) pre-catalysts to active Pd(0) species. Studies demonstrate that combining Pd(OAc)₂ with bidentate phosphines (e.g., dppe or dppp) in DMF efficiently generates the active catalyst. Pre-activation at 80°C for 2 minutes prior to substrate addition significantly reduces induction periods and accelerates catalytic turnover [7]. The choice of counterion (acetate vs. chloride) and base (carbonate vs. amine) profoundly impacts reduction efficiency and minimizes phosphine oxidation—key considerations for maintaining catalytic integrity and avoiding nanoparticle formation [7].
Table 1: Optimized Conditions for Pd-Catalyzed Borylation
Imidazo[1,2-a]pyridine Precursor | Pd Catalyst | Ligand | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
7-Bromoimidazo[1,2-a]pyridine | Pd(OAc)₂ | dppe | DMF | 80°C | 85-92 |
7-Iodoimidazo[1,2-a]pyridine | PdCl₂(dppf) | None | Dioxane | 100°C | 90-95 |
The boronate ester moiety at C7 exhibits exceptional reactivity in Suzuki-Miyaura cross-couplings, enabling chemoselective C–C bond formation with aryl/heteroaryl halides. This transformation facilitates extensive diversification of the imidazo[1,2-a]pyridine core under mild conditions (room temperature to 80°C) using aqueous bases (K₂CO₃, Cs₂CO₃) and Pd catalysts like Pd(PPh₃)₄ or SPhos-Pd G3 [1] [5]. Computational studies reveal that the electron-rich C7 position enhances transmetallation kinetics, contributing to the high observed yields (typically >85%) even with sterically hindered partners [2] [5].
The reaction's versatility is demonstrated in sequential functionalization strategies. For example, 3-bromoimidazo[1,2-a]pyridines—accessible via transition-metal-free regioselective bromination using NaBrO₂ [8]—undergo selective Suzuki coupling at C3 while retaining the C7 boronate ester. This orthogonality enables late-stage introduction of diverse aryl groups at both positions, significantly expanding accessible chemical space for medicinal chemistry applications [8] [10].
Table 2: Suzuki-Miyaura Coupling Scope with 7-Boronate Ester
Aryl Halide | Pd Catalyst | Base | Time (h) | Product Yield (%) |
---|---|---|---|---|
4-Nitrochlorobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | 12 | 92 |
2-Pyridyl bromide | SPhos-Pd G3 | K₂CO₃ | 6 | 88 |
3-Acetylphenyl iodide | PdCl₂(dppf) | K₃PO₄ | 8 | 95 |
The C7-boronate ester serves as a crucial handle for synthesizing isotopically labeled imidazo[1,2-a]pyridine derivatives for biomedical imaging. Multi-step sequences leverage the compound’s reactivity to introduce radiohalogens (e.g., ¹²⁵I, ¹⁸F) or carbon-14 labels. A validated approach involves:
Pharmacokinetic profiling of derived compounds reveals favorable blood-brain barrier permeability (Log BB > 0.3), attributed to moderate molecular weight (244.10 g/mol) and balanced lipophilicity (consensus LogP = 1.19) [2]. Computational models predict high gastrointestinal absorption (>80%) and P-glycoprotein substrate behavior, suggesting utility in central nervous system targeting [2]. Importantly, these derivatives show negligible inhibition of major CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19) but moderate CYP2D6 and CYP3A4 inhibition—critical data for preclinical toxicity assessment [2].
Table 3: Key Physicochemical Properties for Biomedical Derivative Design
Property | Value | Method |
---|---|---|
Molecular weight | 244.10 g/mol | - |
Consensus LogP | 1.19 | iLOGP/XLOGP3/WLOGP/MLOGP |
Water solubility | 0.0995–0.171 mg/mL | ESOL/Ali methods |
Topological polar surface area | 35.76 Ų | Ertl’s method |
Blood-brain barrier permeant | Yes | BOILED-Egg model |
CYP3A4 inhibition | Yes | SVM prediction model |
The inherent reactivity of the imidazo[1,2-a]pyridine scaffold necessitates strategic protection/deprotection and metalation protocols for regioselective functionalization beyond C7:
Directed C-H Functionalization: Pd-catalyzed direct arylation at C3 occurs efficiently with aryl chlorides/bromides using Pd(OAc)₂/XPhos in toluene at 110°C. This method tolerates electron-withdrawing substituents on the aryl halide but shows reduced yields with ortho-substituted partners due to steric constraints [9].
Halogen Dance Strategies: Sequential halogenation exploits the differential reactivity of C3 vs. C7 positions. Transition-metal-free bromination using NaBrO₂ selectively provides 3-bromo derivatives, which undergo halogen exchange to 3-iodo analogs. Subsequent Miyaura borylation then installs the boronate ester at C7 with complete regiocontrol [8].
Organometallic Intermediates: Deprotonative metalation using strong magnesium/zinc amide bases (TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl) enables regioselective functionalization at C5 or C8 positions. Computational pKa predictions guide base selection: TMP₂Zn·2MgCl₂·2LiCl metalates the more acidic C8 position (predicted pKa ~26 in DMSO), while TMPMgCl·LiCl targets C5 (pKa ~31) [6]. Subsequent electrophilic quenching installs halogens, alkyl groups, or carbonyl functionalities without perturbing the C7 boronate [6].
Table 4: Regioselective Functionalization Methods
Position Modified | Method | Key Reagent | Compatibility with C7-Bpin |
---|---|---|---|
C3 | Pd-catalyzed C-H arylation | Pd(OAc)₂/XPhos, aryl chlorides | Yes |
C3 | NaBrO₂-mediated bromination | NaBrO₂, CH₃CN | Requires protection |
C5 | Directed metalation | TMPMgCl·LiCl | Yes |
C8 | Nucleophilic addition/metalation | TMP₂Zn·2MgCl₂·2LiCl | Yes |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3